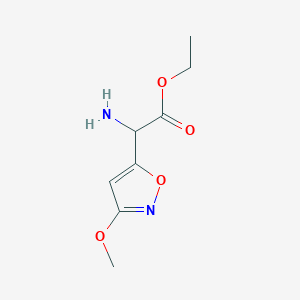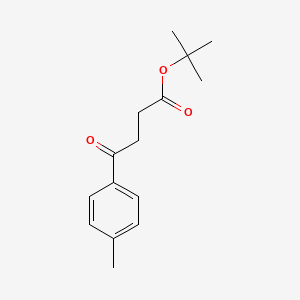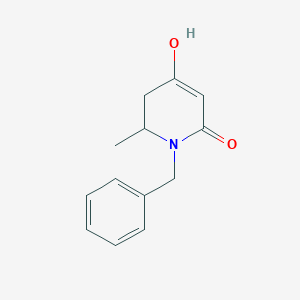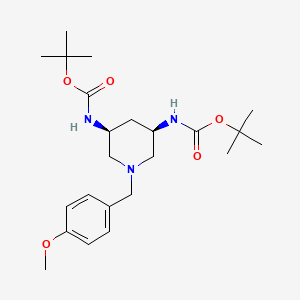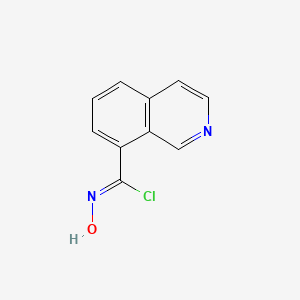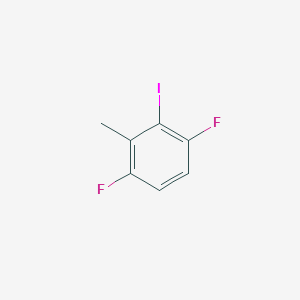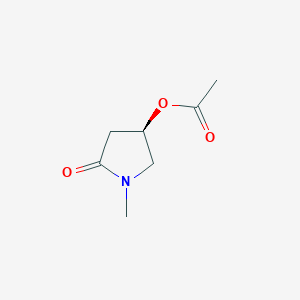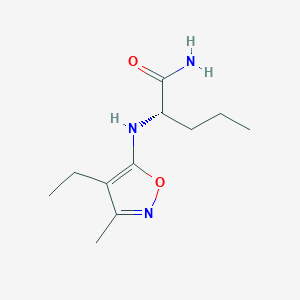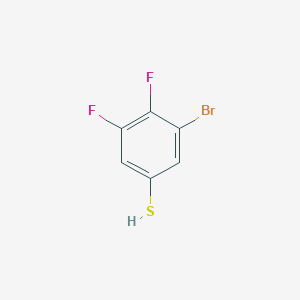![molecular formula C17H19NO2 B12860461 tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
tert-Butyl [1,1'-biphenyl]-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [1,1’-biphenyl]-4-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a biphenyl structure through a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl [1,1’-biphenyl]-4-ylcarbamate can be synthesized through several methods. One common approach involves the Suzuki cross-coupling reaction. In this method, tert-butyl bis(4-bromophenyl)carbamate is reacted with (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst . The reaction typically occurs under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production of tert-butyl [1,1’-biphenyl]-4-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [1,1’-biphenyl]-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines.
Scientific Research Applications
tert-Butyl [1,1’-biphenyl]-4-ylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl [1,1’-biphenyl]-4-ylcarbamate involves its interaction with molecular targets through its carbamate and biphenyl moieties. The carbamate group can form hydrogen bonds and interact with enzymes, while the biphenyl structure can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: This compound has a similar biphenyl structure but lacks the carbamate group.
tert-Butyl [1,1’-biphenyl]-4-ylamine: Similar structure with an amine group instead of a carbamate.
tert-Butyl [1,1’-biphenyl]-4-ylmethanol: Contains a hydroxyl group in place of the carbamate.
Uniqueness
tert-Butyl [1,1’-biphenyl]-4-ylcarbamate is unique due to its carbamate linkage, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it suitable for various applications in organic synthesis and materials science.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl N-(4-phenylphenyl)carbamate |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)20-16(19)18-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,18,19) |
InChI Key |
WGPNLOGKNLMCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)
